molecular formula C183H307N49O53 B612296 Astressin 2B CAS No. 681260-70-8

Astressin 2B

货号: B612296
CAS 编号: 681260-70-8
分子量: 4042 g/mol
InChI 键: IVIBPRHVUKMKSX-XJYAKNQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Astressin 2B (CAS: 681260-70-8) is a synthetic, cyclic peptide antagonist that selectively targets the corticotropin-releasing factor receptor 2 (CRF2) with high specificity. Its chemical structure, cyclo(31-34)[DPhe¹¹, His¹², CαMeLeu¹³,³⁹, Nle¹⁷, Glu³¹, Lys³⁴] Ac-Sauvagine(8-40), includes a lactam bridge between Glu³¹ and Lys³⁴, which enhances its stability and receptor-binding affinity . This compound exhibits negligible activity at CRF1 receptors (IC₅₀ > 500 nM) compared to CRF2 (IC₅₀ = 1.3 nM), making it a critical tool for dissecting CRF2-mediated pathways .

Functionally, this compound modulates stress responses, inflammation, and gastrointestinal (GI) motility. Studies highlight its role in blocking stress-induced hyperglycemia, exacerbating colitis, and reversing CRH-mediated inhibition of small intestinal motility .

准备方法

合成路线和反应条件

Astressin 2B 是通过固相肽合成 (SPPS) 合成的,这是一种常用于生产肽的合成方法。该合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链上。 反应条件通常包括使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等偶联试剂来促进肽键形成 .

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛记录,但一般方法将涉及大规模 SPPS,随后使用高效液相色谱 (HPLC) 进行纯化以达到所需的纯度水平。 最终产物随后进行冻干以便储存和使用 .

化学反应分析

反应类型

Astressin 2B 在合成过程中主要经历肽键形成和环化反应。 在标准实验室条件下,它通常不会参与氧化、还原或取代反应 .

常用试剂和条件

    偶联试剂: N,N'-二异丙基碳二亚胺 (DIC),羟基苯并三唑 (HOBt)

    保护基团: 叔丁氧羰基 (Boc),芴甲氧羰基 (Fmoc)

    环化: 使用侧链官能团形成内酰胺桥.

主要产物

这些反应的主要产物是完全合成和环化的肽,即 this compound,通过 HPLC 获得了高度纯度 .

科学研究应用

Mechanistic Studies in Stress Response

Astressin 2B serves as a critical tool for understanding the mechanisms underlying stress responses. By selectively blocking the CRF2 receptor, researchers can dissect the roles of different signaling pathways involved in stress-related conditions.

  • Case Study : In a rat model, administration of this compound demonstrated its ability to block stress-induced suppression of gonadotropin-releasing hormone (GnRH) pulses, which are crucial for reproductive function. The blockade was effective against various stressors, including restraint and hypoglycemia .

Inflammatory Conditions

This compound has shown promise in mitigating inflammation, particularly in gastrointestinal disorders.

  • Table: Effects of this compound on Inflammation
ConditionModelDoseOutcome
Toxin A-induced colitisMice300 μg/kgReduced secretion and inflammation markers
Lipopolysaccharide challengeRhesus monkeys0.45 mg/kg daily for 10 daysImproved luteal function post-challenge

In studies involving toxin A, a potent enterotoxin linked to antibiotic-associated diarrhea, this compound administration prior to exposure significantly reduced inflammatory responses and tissue damage in treated mice compared to controls .

Neuroendocrine Regulation

This compound's role extends into neuroendocrine regulation, particularly concerning the hypothalamic-pituitary-adrenal (HPA) axis.

  • Case Study : Research indicated that this compound could effectively block CRH-induced stimulation of adrenocorticotropic hormone (ACTH) release, demonstrating its potential in managing conditions associated with HPA axis dysregulation .

Reproductive Health

The compound has implications for reproductive health by modulating stress responses that affect fertility.

  • Data Insights : Studies have shown that stress can disrupt reproductive hormone levels, leading to infertility. By using this compound to inhibit CRF2 signaling, researchers observed restored GnRH pulsatility in stressed animal models, suggesting its therapeutic potential for stress-related reproductive issues .

Behavioral Studies

This compound is also utilized in behavioral studies to understand the impact of stress on mood and anxiety.

  • Table: Behavioral Effects of this compound
Study TypeAdministration RouteFindings
Intracisternal injectionRhesus monkeysSignificant blockade of anxiety-like behavior induced by stressors
Systemic administrationRodent modelsAltered responses to anxiety-inducing stimuli

Research indicates that this compound can influence anxiety-related behaviors by modulating the body's response to stressors, thereby providing insights into potential treatments for anxiety disorders .

作用机制

Astressin 2B 通过选择性地结合和拮抗 CRF 2 受体来发挥其作用。该受体参与应激反应的调节,而 this compound 对它的抑制可以调节各种生理过程。 分子靶点包括 CRF 2 受体本身,涉及的途径通常与腺苷酸环化酶活性的抑制有关,从而导致环腺苷酸 (cAMP) 水平降低 .

相似化合物的比较

Comparison with CRF1 Receptor Antagonists

Antalarmin

  • Receptor Selectivity : CRF1 antagonist.
  • Functional Differences :
    • Inflammation : Antalarmin reduces DSS-induced colitis severity, lowers TNF-α, IL-6, and improves colon morphology . In contrast, Astressin 2B exacerbates colitis and increases inflammatory cytokines .
    • Stress Models : Antalarmin inhibits CRH-induced fecal output and colonic permeability in maternal deprivation models, whereas this compound fails to block cytokine elevation in similar settings .
    • CNS Effects : Unlike this compound, CRF1 antagonists like antalarmin cross the blood-brain barrier, reducing anxiety and drug relapse behaviors .

CP-154526

  • Receptor Selectivity: Non-peptide CRF1 antagonist.
  • GI Motility: CP-154526 reverses CRH-induced inhibition of small intestinal motility, whereas this compound reverses CRH’s effects on colonic motility .

Comparison with Other CRF2-Targeting Compounds

K41498

  • Receptor Selectivity : CRF2 antagonist with lower intrinsic activity (1–3%) compared to this compound (6–18% at CRF2β) .
  • Functional Differences: Potency: K41498 is less potent in inhibiting CRF2-mediated cAMP accumulation in vitro compared to this compound . Therapeutic Potential: Both compounds block stress-induced hyperglycemia, but this compound has broader applications in angiogenesis and inflammation studies .

Urocortin 2 (CRF2 Agonist)

  • Functional Contrast : Urocortin 2 alleviates CRH-induced fecal output and diarrhea, whereas this compound exacerbates these effects . Urocortin 2 also inhibits calcium channels in neuronal cells independently of CRF2, a pathway unaffected by this compound .

Comparison with Non-Selective CRF Antagonists

α-Helical CRH 9-41

  • Receptor Selectivity: Non-selective CRF1/CRF2 antagonist.
  • Functional Differences :
    • Stress Models : α-Helical CRH 9-41 prevents visceral hypersensitivity in maternal separation models, while this compound fails to block cytokine increases in similar paradigms .
    • Therapeutic Use : α-Helical CRH 9-41 requires pretreatment for efficacy, unlike this compound, which shows acute effects in reversing CRH-mediated motility changes .

Astressin (Non-Selective)

  • Receptor Selectivity : Broad-spectrum CRF1/CRF2 antagonist.
  • Functional Differences :
    • Inflammation : Astressin inhibits IL-6 and TNF-α in maternal deprivation models, whereas this compound is ineffective .
    • Blood-Brain Barrier : Astressin penetrates the CNS, unlike this compound, enabling anxiolytic effects .

Mechanistic Insights and Pathway-Specific Effects

  • NF-κB Pathway : this compound increases NF-κB activation in colitis, worsening inflammation, whereas CRF1 antagonists like antalarmin suppress this pathway .
  • IL-8 Production: this compound blocks CRF2-dependent IL-8 transcription in colonocytes, highlighting receptor-specific modulation of inflammatory mediators .

Data Tables

Table 1: Receptor Affinity and Selectivity

Compound CRF1 IC₅₀ (nM) CRF2 IC₅₀ (nM) Key Studies
This compound >500 1.3
Antalarmin 0.7 >1000
K41498 >1000 2.5
α-Helical CRH 9-41 10 15

Table 2: Functional Outcomes in Disease Models

Model This compound Effect Comparator (Effect) Reference
DSS-Induced Colitis Worsens inflammation Antalarmin (Reduces inflammation)
CRH-Induced GI Motility Reverses colonic inhibition CP-154526 (Reverses small intestinal inhibition)
Stress Hyperglycemia Blocks CRF2-mediated response K41498 (Less potent)

生物活性

Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2). This compound has garnered significant attention in research due to its potential therapeutic applications in conditions associated with stress and anxiety, as well as its role in modulating neuroendocrine responses. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and implications for future research.

This compound is a peptide with the following chemical formula: C183H307N49O53C_{183}H_{307}N_{49}O_{53} . It exhibits high selectivity for the CRF2 receptor, with an IC50 value of 1.3 nM for CRF2 and >500 nM for CRF1, indicating a strong preference for CRF2-mediated pathways . The compound acts by antagonizing the effects of corticotropin-releasing hormone (CRH), which is involved in the hypothalamic-pituitary-adrenal (HPA) axis regulation.

Biological Activity and Effects

1. Impact on Gastrointestinal Function:
this compound has been shown to antagonize CRF2-mediated inhibition of gastric emptying. This action suggests that it may play a role in gastrointestinal disorders where stress-related dysregulation occurs .

2. Neuroendocrine Regulation:
In various studies, this compound has demonstrated the ability to normalize hormonal levels affected by stress. For instance, it was found to prevent decreases in luteal progesterone during inflammatory stress challenges in rhesus monkeys . This indicates that this compound may help restore normal reproductive endocrine function following stress.

3. Behavioral Studies:
Research involving animal models has illustrated that this compound can mitigate withdrawal symptoms associated with substance dependence. In a study on mice, administration of this compound prevented elevations in brain reward thresholds during nicotine withdrawal, suggesting its potential utility in treating addiction-related behaviors .

Research Findings and Case Studies

The following table summarizes key findings from various studies involving this compound:

Study Findings Model Used
Gourcerol et al. (2024)Administration exacerbated CRH-induced functional gastrointestinal disordersAnimal model
Rivier et al. (1999)Blockade of ACTH release in adrenalectomized ratsRat model
Rivier et al. (2003)Effective in restoring hormonal balance post-stressRhesus monkey model
Zhang et al. (2015)Reduced withdrawal symptoms in morphine-dependent miceMouse model

Implications for Future Research

The distinct biological activities of this compound suggest several avenues for future research:

  • Therapeutic Applications: Given its role in modulating stress responses, further exploration into its therapeutic potential for anxiety disorders and gastrointestinal diseases could be beneficial.
  • Gender Discrepancies: Notably, many studies have predominantly included male subjects, highlighting a need for more inclusive research that examines gender differences in response to this compound .
  • Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its effects on both CRF receptors will enhance our knowledge of stress-related pathologies.

常见问题

Basic Research Questions

Q. What experimental approaches are critical for confirming Astressin 2B’s selectivity for CRF2 receptors in vitro?

  • Methodological Answer: To validate CRF2 selectivity, use competitive binding assays with radiolabeled CRF ligands (e.g., ¹²⁵I-Tyr⁰-sauvagine) on cells expressing CRF1 or CRF2 receptors. Calculate IC₅₀ values for this compound against both receptors; its selectivity is defined by a >100-fold higher affinity for CRF2 (IC₅₀ = 1.3 nM for CRF2 vs. >500 nM for CRF1) . Include control experiments with CRF1-selective antagonists (e.g., NBI-27914) to rule off-target effects. Receptor autoradiography in tissues with known CRF2 expression (e.g., lateral septum) can further confirm specificity .

Q. How should researchers design dose-response studies for this compound in stress-related gastrointestinal models?

  • Methodological Answer: Use pre-treatment protocols (e.g., 10–30 minutes before stress induction) to account for this compound’s delayed antagonism. For example, in rodent models of chronic stress-induced colonic permeability, administer 10–30 μg/kg intraperitoneally. Monitor outcomes like myeloperoxidase activity (inflammatory marker) and occludin levels (tight junction protein) . Include CRF2 agonists (e.g., urocortin 3) as positive controls to validate receptor engagement .

Q. What are key considerations for preparing stable this compound solutions?

  • Methodological Answer: Reconstitute lyophilized powder in sterile water at 1 mg/mL (soluble up to 1 mg/mL). Aliquot and store at –80°C for long-term stability (≤6 months) or –20°C for short-term use (≤1 month). Avoid freeze-thaw cycles to prevent peptide degradation. Verify purity (>98.5%) via HPLC and mass spectrometry before use .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in cytokine regulation be resolved?

  • Methodological Answer: In Li et al.’s study, this compound failed to block IL-6 and TNF-α in maternally separated rats, but inhibited VEGF in bladder models . To reconcile this, assess tissue-specific CRF2 isoforms (CRF2a vs. CRF2b) and downstream signaling pathways (e.g., NF-κB vs. MAPK). Use siRNA knockdown of CRF2 in target tissues to isolate receptor-dependent effects . Additionally, evaluate co-administered stressors (e.g., maternal separation vs. water avoidance) that may differentially activate CRF1/CRF2 crosstalk .

Q. What strategies optimize this compound’s pharmacokinetics for central nervous system (CNS) studies?

  • Methodological Answer: Due to its peptide structure (MW = 4041.69), this compound has limited blood-brain barrier (BBB) penetration. Use intracerebroventricular (ICV) or direct brain region-specific microinjections (e.g., lateral septum) at 48–240 pmol doses . Pair with CRF2 agonists (e.g., urocortin 2) to confirm functional antagonism in behavioral assays (e.g., light-dark box tests). Measure CSF levels post-administration via radioimmunoassay to quantify bioavailability .

Q. How do researchers validate target engagement of this compound in complex in vivo models?

  • Methodological Answer: Use CRF2 receptor knockout (CRF2-KO) mice as negative controls. In wild-type animals, this compound should reverse CRF2-mediated effects (e.g., inhibition of gastric emptying), while remaining ineffective in CRF2-KO models . Combine with microdialysis to measure real-time changes in CRF2-linked biomarkers (e.g., oxytocin release in the BNSTdl) . For tissue-specific effects, employ immunohistochemistry to localize CRF2 receptors and correlate with functional outcomes .

Q. What experimental variables explain this compound’s divergent effects on NF-κB activity across studies?

  • Methodological Answer: In colonocytes, this compound blocks CRF2-dependent NF-κB activation and IL-8 transcription by competing with urocortin 2 . However, in stress-induced inflammation, NF-κB inhibition may require CRF1/CRF2 crosstalk. Use phospho-specific antibodies to track NF-κB phosphorylation (e.g., p65 subunit) in CRF2-KO vs. wild-type models. Co-administer CRF1 antagonists (e.g., antalarmin) to isolate CRF2-specific pathways .

Q. Data Contradiction Analysis

Q. Why does this compound exacerbate CRH-induced fecal pellet output (FPO) in some studies but reverse it in others?

  • Methodological Answer: Gourcerol et al. reported increased FPO with this compound, while Zhao et al. observed inhibition of CRH-induced intestinal hypomotility . These contradictions likely arise from route-dependent effects (ICV vs. systemic administration) and model-specific CRF1/CRF2 balance. For example, ICV CRH activates central CRF1 receptors, which may override peripheral CRF2 antagonism. Always include dual CRF1/CRF2 antagonists (e.g., astressin) as comparators to clarify receptor contributions .

属性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIBPRHVUKMKSX-XJYAKNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C183H307N49O53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4042 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-70-8
Record name Astressin-2B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。